GR 89696 free base

κ-opioid receptor binding radioligand displacement receptor pharmacology

GR 89696 free base is a κ2-selective agonist (IC₅₀ 0.04 nM) with minimal μ/δ affinity, uniquely enabling attribution of outcomes to κ2 signaling without κ1-related confounds like dysphoria. Its efficacy in attenuating opioid-induced pruritus without impairing analgesia distinguishes it from less selective agents. Ensure subtype-specific, reproducible research with this essential tool.

Molecular Formula C19H25Cl2N3O3
Molecular Weight 414.3 g/mol
CAS No. 126766-31-2
Cat. No. B8095230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 89696 free base
CAS126766-31-2
Molecular FormulaC19H25Cl2N3O3
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3
InChIKeyHJUAKZYKCANOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR 89696 (free base, CAS 126766-31-2): A High-Potency κ2-Selective Opioid Receptor Agonist for Research


The compound 4-((3,4-Dichlorophenyl)acetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylic acid methyl ester (CAS 126766-31-2), commonly known as GR 89696 free base, is a synthetic piperazine derivative that functions as a potent and highly selective agonist at the κ-opioid receptor (KOR) [1]. Its pharmacological profile is characterized by exceptional affinity for the putative κ2 receptor subtype, with an IC50 of 0.04 nM reported in receptor binding studies . The molecule features a dichlorophenylacetyl pharmacophore and a pyrrolidinylmethyl side chain, structural elements essential for high κ-receptor affinity and selectivity over μ- and δ-opioid receptors [2]. The compound is supplied as a research reagent with purity typically ≥99% (HPLC) and is stored under desiccated conditions to maintain stability .

Why GR 89696 (CAS 126766-31-2) Cannot Be Substituted with Generic κ-Opioid Agonists


Generic κ-opioid receptor (KOR) agonists such as U-50488 and U-69593 exhibit significant cross-reactivity with μ- and δ-opioid receptors, leading to confounding off-target effects including sedation, dysphoria, and respiratory depression that compromise experimental reproducibility [1]. In contrast, GR 89696 demonstrates a distinct selectivity profile: it is a highly selective agonist at the κ2 receptor subtype, with minimal functional activity at κ1 receptors and negligible affinity for μ-opioid receptors (Ki > 10,000 nM) [2]. Substitution with a less selective analog introduces variability in both binding and functional assays, particularly when dissecting the differential roles of κ1 versus κ2 signaling pathways. The quantitative evidence presented below establishes why procurement of this specific compound—rather than a generic KOR agonist—is essential for achieving replicable, subtype-specific pharmacology.

Quantitative Differentiation of GR 89696 (CAS 126766-31-2) from κ-Opioid Comparators


Receptor Binding Potency: GR 89696 Exhibits Sub-Nanomolar Affinity Surpassing Prototypical κ Agonists

GR 89696 displays an IC50 of 0.04 nM at the κ-opioid receptor, indicating exceptionally high potency . By comparison, the widely used κ agonist U-50488 exhibits a Ki of approximately 10 nM at the κ receptor, while the κ1-selective agonist U-69593 shows a Ki of roughly 1.2 nM in parallel binding assays [1]. This represents a >100-fold improvement in binding affinity for GR 89696 over U-50488 and a 30-fold improvement over U-69593. The radioligand displacement studies employed [3H]U-69593 in guinea pig brain membrane preparations, with GR 89696 demonstrating a pKi of 9.44 (Ki = 0.36 nM) [2].

κ-opioid receptor binding radioligand displacement receptor pharmacology

Enantiomer-Specific Binding: The (R)-Isomer (GR 103545) Drives Biological Activity While the (S)-Isomer is Inactive

GR 89696 is a racemic mixture; however, its pharmacological activity resides exclusively in the (R)-enantiomer, designated GR 103545. In mouse brain ex vivo binding studies, [11C]-labeled GR 103545 achieved region-to-cerebellar ratios of 11.4 in the hypothalamus and 8.7 in the olfactory tubercle at 90 minutes post-injection [1]. In stark contrast, the [11C]-labeled (S)-enantiomer exhibited region-to-cerebellar ratios of approximately 1 across all brain regions, indicating negligible specific binding [1]. This enantioselective binding pattern confirms that the (R)-configuration is essential for κ-opioid receptor engagement, and that racemic GR 89696 may exhibit half the specific activity of the pure (R)-enantiomer in binding assays.

enantioselective pharmacology PET tracer development stereochemistry

Subtype Selectivity: GR 89696 is κ2-Selective Whereas U-69593 is κ1-Selective

GR 89696 demonstrates functional selectivity for the κ2-opioid receptor subtype, a distinction that cannot be replicated by prototypical κ1-selective agonists. In a rat model of contextual aversive memory consolidation, intra-dorsal hippocampus infusion of GR 89696 significantly reduced conditioned freezing expression, whereas equimolar infusion of the κ1-selective agonist U-69593 produced no significant effect [1]. Furthermore, pretreatment with the κ-selective antagonist nor-binaltorphimine (nor-BNI) at a sub-effective dose completely prevented the behavioral effect of GR 89696, confirming κ2-receptor mediation [1]. This functional divergence underscores that κ1 and κ2 receptors regulate distinct behavioral outputs, and that GR 89696 is the appropriate tool for isolating κ2-mediated phenomena.

κ receptor subtypes functional selectivity behavioral pharmacology

In Vivo Functional Efficacy: GR 89696 Attenuates Morphine-Induced Pruritus Without Compromising Analgesia

GR 89696 demonstrates dose-dependent anti-pruritic efficacy in a primate model of intrathecal morphine-induced scratching. Intramuscular administration of GR 89696 at 0.01-0.1 μg/kg significantly reduced scratching responses elicited by 0.03 mg intrathecal morphine . Critically, at these anti-pruritic doses, GR 89696 did not antagonize systemic morphine-induced antinociception or produce respiratory depression—a key differentiation from non-selective κ agonists which often impair analgesia or induce sedation at therapeutic doses [1]. In comparative studies, the κ1-selective agonist nalfurafine required doses of 0.1-1 μg/kg to achieve similar anti-scratching effects, suggesting that GR 89696 may possess greater functional potency at κ2 receptors in vivo [1].

anti-pruritic activity in vivo pharmacology opioid side-effect mitigation

Neuroprotective Efficacy: GR 89696 Reduces Cerebral Infarct Volume in Ischemic Models

GR 89696 exhibits neuroprotective activity in a rat model of permanent focal cerebral ischemia. Subcutaneous administration of GR 89696 at 1 mg/kg reduced cerebral artery infarct volume by 38% relative to vehicle-treated controls . This effect is mediated through κ2-opioid receptor activation and is not replicated by peripherally restricted κ agonists such as ICI 204,448, which had no effect on the infarct size-to-area at risk (IS/AAR) ratio at doses up to 4 mg/kg [1]. In contrast, the κ1-preferring agonist ICI 199,441 (0.1 mg/kg) produced a 41% reduction in the IS/AAR ratio, but this effect was completely abolished by the peripherally acting opioid antagonist naloxone methiodide, indicating a distinct peripheral mechanism [1]. GR 89696's central κ2-mediated neuroprotection represents a unique pharmacological profile not shared by κ1 or peripherally restricted agonists.

neuroprotection ischemia-reperfusion injury stroke research

Structural Determinants: The 3,4-Dichlorophenylacetyl Moiety is Essential for High κ Affinity

Systematic structure-activity relationship (SAR) studies have demonstrated that the 3,4-dichlorophenylacetyl group in GR 89696 is indispensable for high κ-opioid receptor affinity. Replacement of this moiety with alternative acyl or sulfonyl residues results in a substantial loss of κ binding affinity, confirming its role as a critical pharmacophoric element [1]. Additionally, conformational analysis indicates that the bioactive conformation of GR 89696 features a dihedral angle of approximately 168° between the piperazine ring and the dichlorophenylacetamido group, a geometry that optimally positions the pharmacophore for receptor engagement [1]. By comparison, methylated analogues of GR 89696 (e.g., compound (S,S)-14) bearing an additional methyl substituent in the side chain exhibit even higher κ affinity (Ki = 0.31 nM), but also acquire sub-nanomolar μ-receptor affinity (Ki = 0.36 nM), thereby losing κ-selectivity [2]. This SAR knowledge enables rational selection of GR 89696 over modified analogues when subtype selectivity must be preserved.

structure-activity relationship pharmacophore modeling medicinal chemistry

Optimal Use Cases for GR 89696 (CAS 126766-31-2) in Scientific Research


Dissecting κ1 vs. κ2 Opioid Receptor Subtype Function in Behavioral Pharmacology

GR 89696 is the tool of choice for isolating κ2-mediated behavioral effects in vivo. As demonstrated by the differential efficacy in the contextual fear conditioning paradigm—where GR 89696 reduced freezing while the κ1 agonist U-69593 had no effect [1]—this compound uniquely enables researchers to attribute observed outcomes specifically to κ2 receptor activation. This application is critical for studies investigating the role of κ2 receptors in anxiety, memory consolidation, and aversive learning, and for distinguishing these effects from those mediated by κ1 receptors (e.g., sedation, dysphoria).

Investigating Anti-Pruritic Mechanisms Without Compromising Analgesic Efficacy

GR 89696 is ideally suited for studies examining the attenuation of opioid-induced pruritus. In primate models, GR 89696 administered at 0.01-0.1 μg/kg (IM) significantly reduced intrathecal morphine-induced scratching without impairing morphine's antinociceptive effects . This profile distinguishes GR 89696 from κ1 agonists such as nalfurafine, which require higher doses (0.1-1 μg/kg) and may exhibit different safety margins [2]. Researchers evaluating κ2 agonists as potential adjunct therapies for opioid-induced itching should prioritize GR 89696 to ensure subtype-specific interpretation of anti-pruritic efficacy.

Evaluating Central κ2-Mediated Neuroprotection in Ischemic Stroke Models

For studies investigating neuroprotective strategies in cerebral ischemia, GR 89696 provides a central κ2-selective pharmacological probe. The compound reduced cerebral infarct volume by 38% at 1 mg/kg (SC) in a rat permanent focal ischemia model . Unlike κ1 agonists (e.g., ICI 199,441), whose infarct-limiting effects are mediated peripherally and abolished by peripherally restricted antagonists, GR 89696's neuroprotective action is centrally mediated via κ2 receptors [3]. This mechanistic distinction is essential for translational stroke research and for evaluating the therapeutic potential of central κ2 agonists without the confounding influence of peripheral κ1 signaling.

PET Tracer Development: Utilizing the Active (R)-Enantiomer (GR 103545) for In Vivo κ Receptor Imaging

GR 89696 serves as the racemic precursor to GR 103545, the active (R)-enantiomer used for developing [11C]-labeled PET tracers targeting κ-opioid receptors. In vivo binding studies demonstrate that [11C]GR 103545 achieves high specific binding in κ receptor-rich brain regions (hypothalamus/cerebellum ratio = 11.4 at 90 min), whereas the (S)-enantiomer shows no specific binding [4]. Researchers engaged in PET radiotracer development or neuroimaging studies of κ receptor distribution must be aware of this enantioselectivity. For imaging applications, procurement of enantiomerically pure GR 103545 or use of racemic GR 89696 with appropriate analytical controls is necessary to ensure tracer specificity and quantitative accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR 89696 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.